(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a trifluoromethyl group attached to a cyclopropane ring, makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the diastereoselective cyclopropanation of alkenes using diazo compounds and transition metal catalysts. The resulting cyclopropane derivatives are then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantioselectivity. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar in structure but lacks the amino group.
1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar but without the chiral centers and amino group.
Uniqueness
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group, a cyclopropane ring, and chiral centers. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTVRJMCFQMAX-VICLGFPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047631-90-2 | |
Record name | rac-(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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